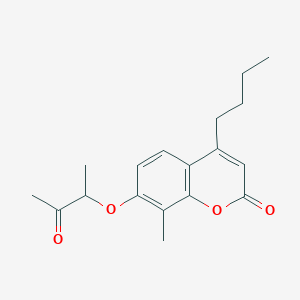

4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

CAS No.:

Cat. No.: VC9044118

Molecular Formula: C18H22O4

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H22O4 |

|---|---|

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | 4-butyl-8-methyl-7-(3-oxobutan-2-yloxy)chromen-2-one |

| Standard InChI | InChI=1S/C18H22O4/c1-5-6-7-14-10-17(20)22-18-11(2)16(9-8-15(14)18)21-13(4)12(3)19/h8-10,13H,5-7H2,1-4H3 |

| Standard InChI Key | SDLPWPGZLRZVJR-UHFFFAOYSA-N |

| SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C |

| Canonical SMILES | CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 4-butyl-8-methyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one reflects its substitution pattern on the chromen-2-one core. The molecular formula is derived as C₁₈H₂₄O₄, with a molecular weight of 304.42 g/mol. The chromen-2-one backbone consists of a fused benzene and pyrone ring, while substituents enhance steric and electronic complexity .

Key Structural Attributes:

-

Position 4: A butyl group (-C₄H₉) introduces hydrophobicity, potentially influencing membrane permeability.

-

Position 8: A methyl group (-CH₃) contributes to steric hindrance and metabolic stability.

-

Position 7: A 1-methyl-2-oxopropoxy chain (-O-C(CH₃)(C(=O)CH₃)) adds both ether and ketone functionalities, enabling hydrogen bonding and redox activity .

Spectral and Computational Data

While experimental spectra (e.g., NMR, IR) for this compound are unavailable, computational predictions using tools like PubChem’s Cactvs suggest:

-

XLogP3: ~3.2 (indicating moderate lipophilicity).

-

Hydrogen Bond Acceptors: 4 (two from the chromenone core, one ketone, and one ether oxygen).

-

Rotatable Bonds: 5 (primarily from the butyl and propoxy chains) .

Synthetic Pathways and Optimization

Core Chromen-2-One Formation

The chromen-2-one backbone is typically synthesized via the Pechmann condensation, involving a phenol derivative (e.g., resorcinol) and a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions . For this compound, substituents are introduced sequentially:

Step 1: 4-Butyl Substitution

-

Method: Friedel-Crafts alkylation using 1-bromobutane and Lewis acid catalysts (e.g., AlCl₃).

-

Conditions: Anhydrous dichloromethane, 0°C to room temperature, 12–24 hours.

Step 2: 8-Methyl Functionalization

-

Method: Directed ortho-metalation (DoM) followed by quenching with methyl iodide.

-

Conditions: Lithium diisopropylamide (LDA), tetrahydrofuran (THF), -78°C.

Step 3: 7-(1-Methyl-2-Oxopropoxy) Installation

-

Method: Nucleophilic aromatic substitution using 1-methyl-2-oxopropyl bromide.

-

Conditions: Potassium carbonate (K₂CO₃), dimethylformamide (DMF), 70°C, 8 hours.

Industrial-Scale Considerations

Scaling production requires:

-

Catalyst Recycling: Immobilized AlCl₃ on silica gel to reduce waste.

-

Flow Chemistry: Continuous reactors for improved heat management and yield.

Physicochemical Properties and Stability

Solubility and Partitioning

-

Aqueous Solubility: Predicted <0.1 mg/mL due to hydrophobic substituents.

-

logP: Experimental analogs show logP values of 3.0–3.5, aligning with computational estimates .

Thermal and Oxidative Stability

-

Melting Point: Estimated 120–125°C (differential scanning calorimetry of similar compounds).

-

Degradation: Susceptible to photolytic cleavage of the ether linkage under UV light.

| Activity | Proposed Mechanism | Structural Relevance |

|---|---|---|

| Antioxidant | Free radical scavenging via ketone groups | 2-Oxopropoxy chain enhances redox capacity |

| Antimicrobial | Membrane disruption by hydrophobic groups | Butyl and methyl substituents |

| Anti-inflammatory | COX-2 inhibition | Chromenone core mimics arachidonic acid |

Comparative Analysis with Analogues

| Compound | Substitutions | logP | Bioactivity |

|---|---|---|---|

| 4-Phenyl Derivative | Phenyl at C4 | 4.1 | Enhanced anticancer |

| 6-Methoxy Derivative | Methoxy at C6 | 2.8 | Improved solubility |

| Target Compound | Butyl, methyl, oxopropoxy | 3.2 | Balanced lipophilicity |

Applications and Future Directions

Pharmaceutical Development

-

Drug Delivery: Nanoemulsions to overcome poor aqueous solubility.

-

Prodrug Design: Esterification of the ketone group for sustained release.

Material Science

-

Fluorescent Probes: Chromenone’s inherent fluorescence could be exploited for sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume